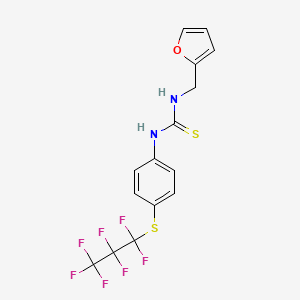

1-(Furan-2-ylmethyl)-3-(4-((perfluoropropyl)thio)phenyl)thiourea

Description

1-(Furan-2-ylmethyl)-3-(4-((perfluoropropyl)thio)phenyl)thiourea is a thiourea derivative characterized by a furan-2-ylmethyl group attached to one nitrogen atom of the thiourea core and a 4-((perfluoropropyl)thio)phenyl group on the other. This compound is hypothesized to exhibit unique biological and physicochemical properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F7N2OS2/c16-13(17,14(18,19)20)15(21,22)27-11-5-3-9(4-6-11)24-12(26)23-8-10-2-1-7-25-10/h1-7H,8H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZOUJZKSXJASA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)SC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F7N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(4-((perfluoropropyl)thio)phenyl)thiourea typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl moiety. This can be achieved through the reaction of furan with appropriate reagents to introduce the necessary functional groups. The thiourea group is then introduced through a reaction with thiourea derivatives under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-(4-((perfluoropropyl)thio)phenyl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be tailored to produce different derivatives or to modify the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(4-((perfluoropropyl)thio)phenyl)thiourea has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.

Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(Furan-2-ylmethyl)-3-(4-((perfluoropropyl)thio)phenyl)thiourea exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding these mechanisms is crucial for developing applications in various fields.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Analysis

Thiourea derivatives are widely studied for their diverse applications. Below is a comparative analysis of structurally analogous compounds:

Physicochemical Properties

- Lipophilicity: Fluorinated substituents (e.g., perfluoropropyl, trifluoromethyl) increase logP values, enhancing blood-brain barrier penetration. For example, VTU and S,S-TUC leverage fluorinated groups for improved solubility in nonpolar environments .

- Hydrogen Bonding: Thioureas with electron-withdrawing groups (e.g., nitro in ) exhibit stronger hydrogen-bond donor capacity, critical for molecular recognition in imprinting materials .

Biological Activity

1-(Furan-2-ylmethyl)-3-(4-((perfluoropropyl)thio)phenyl)thiourea, a compound with the molecular formula C15H11F7N2OS2, has garnered attention for its potential biological activities. Thiourea derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral effects. This article explores the biological activity of this specific thiourea compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with perfluorinated thiophenol in the presence of appropriate coupling agents. The process yields a compound that retains the functional characteristics of thioureas while incorporating perfluorinated groups that may enhance biological activity due to increased lipophilicity and stability.

Antibacterial Activity

Thiourea derivatives have been reported to exhibit significant antibacterial properties. For instance, studies on similar compounds have shown that the presence of sulfur and nitrogen atoms in their structure allows for effective interaction with bacterial enzymes. A comparative analysis of various thiourea derivatives indicated that those with longer alkyl chains or fluorinated groups exhibited enhanced antibacterial activity due to improved membrane penetration and binding affinity to bacterial targets .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | E. coli |

| Bis(thiourea) derivative | 135 | E. coli |

| Another thiourea analog | 145 | E. coli |

Antifungal Activity

In addition to antibacterial properties, thiourea compounds have demonstrated antifungal activity. Research indicates that these compounds can disrupt fungal cell walls and inhibit key metabolic pathways. For example, similar derivatives have shown inhibitory effects against common fungal pathogens such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of thiourea derivatives is notable, particularly in targeting specific cancer cell lines. Studies have shown that certain modifications to the thiourea structure can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells. For instance, compounds structurally related to this compound have been tested against various cancer cell lines with promising results .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal metabolism.

- Membrane Disruption : The perfluorinated group enhances membrane permeability, allowing for greater intracellular accumulation.

- Reactive Oxygen Species (ROS) : Some thioureas induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological effects of thiourea derivatives similar to this compound:

- Antibacterial Study : A recent study demonstrated that a series of thiourea derivatives showed varying degrees of antibacterial activity against E. coli. The most effective compound had an MIC value significantly lower than that of traditional antibiotics .

- Antifungal Study : Another research effort highlighted the antifungal efficacy of modified thioureas against Candida albicans, reporting a dose-dependent response with IC50 values indicating potent antifungal activity .

- Anticancer Study : In vitro studies on cancer cell lines revealed that certain thioureas exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.